2-(4-(dimethylamino)phenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
Scientific Research Applications
Organic Synthesis and Chemical Properties
This compound belongs to a class of compounds that have been extensively studied for their synthesis pathways and chemical properties. For instance, research on related pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives incorporating various moieties highlights their synthesis through reactions involving dimethylformamide-dimethylacetal and other reactants. These studies underscore the compound's significance in organic chemistry for generating novel derivatives with potential applications in drug development and material science (H. Abdel‐Aziz et al., 2008).
Antimicrobial and Antioxidant Activity
Compounds within this chemical family have been evaluated for their biological activities, including antimicrobial and antioxidant properties. A study focused on the synthesis of triazolopyrimidines reported the evaluation of these compounds for antimicrobial activity, highlighting the relevance of this chemical scaffold in developing new antimicrobial agents (V. P. Gilava et al., 2020).
Supramolecular Chemistry Applications
Furthermore, derivatives of this compound class have been investigated for their role in supramolecular chemistry, particularly in forming hydrogen-bonded supramolecular assemblies. These studies provide insights into the potential of such compounds in creating novel materials with unique physical and chemical properties, useful in nanotechnology and material science (M. Fonari et al., 2004).
properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O2/c1-17-23(26(35)30-21-7-5-6-8-22(21)36-4)24(18-13-15-28-16-14-18)34-27(29-17)31-25(32-34)19-9-11-20(12-10-19)33(2)3/h5-16,24H,1-4H3,(H,30,35)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMGMAVKZCJNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)N(C)C)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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